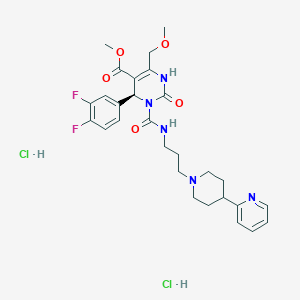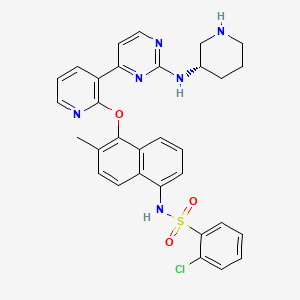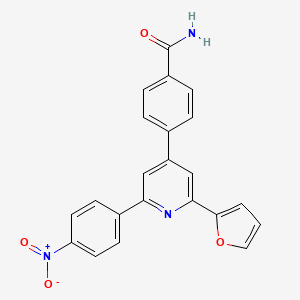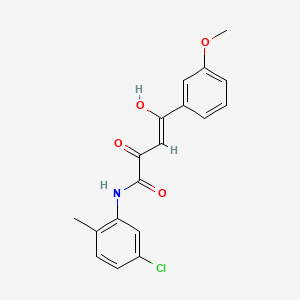
L-771688 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-771688 (hydrochloride) is a potent and highly selective α1A-adrenoceptor antagonist. It exhibits high affinity for cloned human, rat, and dog α1A-adrenergic receptors, with a dissociation constant (Kd) ranging from 43 to 90 picomolar. This compound is known for its over 500-fold selectivity over the α1B and α1D isoforms .
Applications De Recherche Scientifique
L-771688 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving α1A-adrenoceptor antagonists.
Biology: Researchers use it to study the physiological and pharmacological roles of α1A-adrenergic receptors in various organisms.
Industry: The compound’s high selectivity and potency make it valuable in the development of new pharmaceuticals targeting adrenergic receptors.
Méthodes De Préparation
The synthesis of L-771688 (hydrochloride) involves the Biginelli reaction, a well-known multicomponent reaction that produces dihydropyrimidinones. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of an acid catalyst . The reaction conditions can vary, but common catalysts include Lewis acids, ionic liquids, and organocatalysts . Industrial production methods may involve optimizing these conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
L-771688 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mécanisme D'action
L-771688 (hydrochloride) exerts its effects by selectively binding to α1A-adrenergic receptors, thereby blocking the action of norepinephrine. This antagonism prevents the typical physiological responses mediated by these receptors, such as vasoconstriction and smooth muscle contraction . The molecular targets involved include the α1A-adrenergic receptors, and the pathways affected are those related to adrenergic signaling.
Comparaison Avec Des Composés Similaires
L-771688 (hydrochloride) is unique due to its high selectivity for α1A-adrenergic receptors. Similar compounds include:
Neboglamine: Another α1A-adrenoceptor antagonist with different selectivity profiles.
Trazodone hydrochloride: A serotonin uptake inhibitor with some affinity for adrenergic receptors.
Mianserin hydrochloride: A tetracyclic compound that blocks alpha-adrenergic, histamine H1, and certain serotonin receptors.
These compounds differ in their selectivity and affinity for various receptors, making L-771688 (hydrochloride) particularly valuable for studies focused on α1A-adrenergic receptors.
Propriétés
Numéro CAS |
200051-19-0 |
|---|---|
Formule moléculaire |
C28H35Cl2F2N5O5 |
Poids moléculaire |
630.51 |
Nom IUPAC |
methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C28H33F2N5O5.2ClH/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22;;/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38);2*1H/t25-;;/m0../s1 |
Clé InChI |
ZMUWSPDVFPVYFA-WLOLSGMKSA-N |
SMILES |
COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC.Cl.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
L-771688 dihydrochloride; L 771688 dihydrochloride; L771688 dihydrochloride; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone](/img/structure/B608358.png)
![3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide;methanesulfonic acid](/img/structure/B608359.png)




![3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione](/img/structure/B608372.png)
